Hexapeptide 4

Description

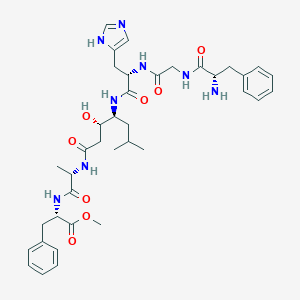

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N8O8/c1-23(2)15-29(32(47)19-33(48)43-24(3)35(50)46-31(38(53)54-4)17-26-13-9-6-10-14-26)45-37(52)30(18-27-20-40-22-42-27)44-34(49)21-41-36(51)28(39)16-25-11-7-5-8-12-25/h5-14,20,22-24,28-32,47H,15-19,21,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,48)(H,44,49)(H,45,52)(H,46,50)/t24-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFBCDFWQFKELV-KNIQQNQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920728 | |

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112317-45-0 | |

| Record name | Phenylalanyl-glycyl-histidyl-statyl-alanyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Research Landscape of Hexapeptides

Definitional Context and Nomenclature Challenges in Hexapeptide Research

Hexapeptide-4 is a synthetic peptide with the full chemical name methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate. ontosight.ai Its molecular formula is C43H58N10O10 and it has a molecular weight of 878.98 g/mol . ontosight.ai The specific amino acid sequence is NH2-Phe-Gly-His-Sta-Ala-Phe-OMe. ontosight.ai

The nomenclature of peptides, including hexapeptides, can present significant challenges. Existing naming conventions are often based on a variety of factors such as the peptide's biological activity, its source of isolation, or acronyms, leading to a lack of standardization. nih.gov For instance, the name "palmitoyl hexapeptide-12" can refer to different amino acid sequences, such as Pal-alanine-proline-glycine-valine-glycine-valine or Pal-valine-glycine-valine-alanine-proline-glycine. cir-safety.org This ambiguity can create confusion and hinder the integration of research findings from different studies. curirx.com The International Cosmetic Ingredient Dictionary and Handbook has made efforts to standardize nomenclature, for example, by assigning specific amino acid sequences to names like palmitoyl (B13399708) tripeptide-1. cir-safety.org However, the complexity and sheer volume of peptide data continue to pose challenges for systematic classification. curirx.com

Broad Spectrum of Investigated Biological Activities of Hexapeptides

Hexapeptides are being investigated for a wide array of biological activities. Research has explored their potential as antimicrobial agents against both plant and human pathogens. jmb.or.krmdpi.comapsnet.org For example, novel hexapeptides have demonstrated the ability to inhibit the growth of various bacteria and fungi. jmb.or.kr Some cyclic hexapeptides have shown significant antimicrobial activity, including against drug-resistant strains. mdpi.com

Beyond antimicrobial effects, hexapeptides are also studied for their role in cellular processes and potential therapeutic applications. For instance, Myristoyl Hexapeptide-4 has been shown in in-vitro studies to enhance the production of skin structural proteins like collagen and elastin (B1584352) while inhibiting enzymes that break them down. alfa-chemistry.com Other hexapeptide derivatives have been investigated for their ability to bind to bacterial cell wall components, which is crucial for their antibacterial action. nih.gov The diverse biological activities of hexapeptides underscore their potential as research tools and as candidates for the development of new therapeutic agents. ontosight.ainih.gov

Rationale for Academic Research Focus on Short Peptides in Biological Systems

The academic focus on short peptides, including hexapeptides, stems from their fundamental roles in biological systems and their promising therapeutic potential. nih.govmdx.ac.uk Short peptides are attractive research subjects for several reasons:

High Specificity and Potency: Peptides can exhibit high selectivity and potency in their interactions with biological targets, which can lead to fewer off-target effects compared to small molecule drugs. mdx.ac.uk

Structural and Functional Versatility: Composed of amino acid building blocks, peptides offer immense structural and functional diversity, allowing for the fine-tuning of their biological activity. nih.govacs.org

Favorable Characteristics: Short peptides often possess desirable properties such as better cell membrane penetration and a lower likelihood of inducing an immune response compared to larger protein therapeutics. nih.gov

Role as Signaling Molecules: Peptides act as crucial signaling molecules in a vast array of biological processes, including cell-to-cell communication and the regulation of cellular functions. mdx.ac.ukresearchgate.net

Therapeutic Potential: Their involvement in numerous physiological and pathological processes makes them promising candidates for treating a wide range of diseases, from infections to cancer. nih.govmdpi.com

The ability to synthesize and modify short peptides allows researchers to explore structure-activity relationships and design molecules with specific desired properties, furthering their potential in medicine and biotechnology. acs.orgmdpi.com

Synthesis and Derivatization Strategies for Hexapeptide Investigations

Synthetic Methodologies for Linear and Cyclic Hexapeptides

The construction of hexapeptides, whether in a linear or cyclic form, relies on a well-established toolkit of chemical techniques designed to precisely control the sequence and structure of the final molecule.

Solid-Phase Peptide Synthesis Protocols (e.g., Fmoc-based)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains. uu.nl The most prevalent method, Fmoc-based SPPS, involves anchoring the C-terminal amino acid to an insoluble polymer resin. nih.govmdpi.com The synthesis proceeds in cycles, with each cycle adding one amino acid to the growing peptide chain. A typical cycle includes:

Deprotection: The temporary Nα-protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chemistryviews.org

Washing: The resin is washed to remove the deprotection reagent and byproducts. uu.nl

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., DIC/Oxyma) and added to the resin to form a new peptide bond. mdpi.com

Washing: Excess reagents and byproducts from the coupling step are washed away. uu.nl

This process is repeated until the desired hexapeptide sequence is assembled. thegoodscentscompany.com For a linear peptide like the precursor to Myristoyl Hexapeptide-4, the synthesis would proceed by sequentially coupling the appropriate protected amino acids. Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). creative-peptides.com The synthesis of linear hexapeptides on a gram scale has been demonstrated using techniques like ball milling to reduce solvent use. reddit.com

Cyclization Techniques (e.g., Hydrazide Method for cyclic hexapeptides like Cy-f2 and Cy-f4)

Cyclic peptides often exhibit enhanced stability and receptor binding affinities compared to their linear counterparts. acs.org One effective method for creating cyclic hexapeptides is the hydrazide method. This technique involves the synthesis of a linear peptide precursor with a C-terminal hydrazide and an N-terminal cysteine. inci.guidemdpi.com

The process for a representative cyclic hexapeptide, Cy-f2, can be summarized as follows:

A linear hexapeptide hydrazide (e.g., H-Cys-Arg-Leu-Lys-Ile-Phe-NHNH₂) is first assembled using standard Fmoc-SPPS on a hydrazine (B178648) resin. inci.guide

The C-terminal hydrazide is then activated with sodium nitrite (B80452) (NaNO₂) under acidic conditions and low temperature (e.g., pH 3, -15 °C). This converts the hydrazide into a reactive acyl azide (B81097) intermediate. inci.guideacs.org

The acyl azide is subsequently converted to a thioester in the presence of a thiol additive like 4-mercaptophenylacetic acid (MPAA). acs.org

This thioester undergoes an intramolecular cyclization via native chemical ligation (NCL), where the N-terminal cysteine attacks the C-terminal thioester, forming a stable amide bond and closing the peptide ring. inci.guideacs.org

This method has been successfully used to synthesize a series of cyclic hexapeptides, including Cy-f2 and Cy-f4, demonstrating its utility in generating structurally constrained peptides. inci.guidealfa-chemistry.com

Metal Ion Protecting Group Approaches in Peptide Synthesis

An alternative strategy in peptide synthesis involves the use of metal ions as protecting groups. Cobalt(III) complexes, for example, can be used to protect the N-terminus of an amino acid or peptide fragment. europa.eu The pentaamminecobalt(III) moiety, [(NH₃)₅Co(III)], offers several advantages, including its distinctive color and charge, which aid in purification. europa.eu

This approach has been applied to the synthesis of a hexapeptide with the sequence HisGlyHisGlyHisGly. europa.eu The key features of this method are:

Protection: The cobalt(III) complex coordinates to the N-terminal amine, effectively protecting it during subsequent coupling reactions.

Activation: The cobalt complex can also activate the carboxyl group for peptide bond formation. europa.eu

Deprotection: The protecting group is stable under many standard synthesis conditions but can be selectively removed under mild reducing conditions (e.g., with NaBH₄) without affecting other protecting groups or the peptide backbone. europa.eu

This method provides an orthogonal protection strategy, meaning the protecting group can be removed without disturbing other protecting groups like Boc or Fmoc, offering flexibility in complex synthesis designs. europa.eu

Rational Design Principles and Amino Acid Modifications

To enhance the properties of hexapeptides, such as their stability, bioactivity, or target specificity, various modifications can be introduced into their structure. These modifications range from incorporating unnatural amino acids to altering the peptide's termini.

Incorporation of Non-Canonical Amino Acids (e.g., D-amino acids)

The introduction of non-canonical amino acids is a powerful tool in peptide design. reddit.com One common strategy is the inclusion of D-amino acids, which are the mirror images of the standard L-amino acids found in nature. Incorporating D-amino acids can significantly increase a peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems.

Beyond D-amino acids, a vast array of other non-canonical amino acids can be used to fine-tune peptide structure and function. For example, the Hexapeptide-4 sequence NH2-Phe-Gly-His-Sta-Ala-Phe-OMe incorporates Statin (Sta), a γ-amino acid. ontosight.ai The synthesis of peptides containing such residues typically follows standard SPPS protocols, with the non-canonical amino acid being introduced as a protected building block during chain elongation. reddit.com The rational design and incorporation of these unique building blocks can lead to peptides with novel conformations and enhanced biological activities.

N- and C-Terminal Modifications (e.g., Acetylation, Amidation)

Modifying the N- and C-termini of a peptide is a common strategy to improve its stability and mimic the structure of a larger protein. Chemically synthesized peptides typically have a free N-terminal amine (a positive charge at neutral pH) and a C-terminal carboxylic acid (a negative charge). These charged ends can be targets for exopeptidases, enzymes that degrade peptides from their termini.

N-terminal acetylation involves adding an acetyl group to the N-terminal amine, neutralizing its positive charge.

C-terminal amidation replaces the C-terminal carboxylic acid with an amide group, removing its negative charge.

These modifications make the peptide more resistant to enzymatic degradation and can sometimes enhance its biological activity by creating a structure that more closely resembles a native protein. A prominent example is Myristoyl Hexapeptide-4, which features C-terminal amidation. alfa-chemistry.comrssynthesis.com In addition to amidation, it is also N-terminally modified by the attachment of myristic acid, a 14-carbon saturated fatty acid. This type of acylation, known as myristoylation, significantly increases the lipophilicity of the peptide. acs.org These modifications are typically performed during or after solid-phase synthesis.

Lipidation Strategies (e.g., Myristoylation)

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a key derivatization strategy employed to modulate the physicochemical properties of bioactive peptides like Hexapeptide-4. This modification is primarily investigated to enhance the peptide's stability, improve its interaction with cell membranes, and potentially influence its biological activity. The most common form of lipidation for peptides is fatty acid acylation, which involves attaching a fatty acid to the peptide chain.

The synthesis of lipidated peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This method allows for the controlled, stepwise addition of amino acids to build the peptide sequence on a solid resin support. The lipid moiety can be introduced at different stages of the synthesis. One common approach is the acylation of the N-terminal amino group of the fully assembled peptide while it is still attached to the resin. Alternatively, a pre-lipidated amino acid can be incorporated during the synthesis sequence.

Myristoylation is a prevalent lipidation strategy that has been applied to hexapeptides. This process involves the attachment of myristic acid, a 14-carbon saturated fatty acid, to the peptide. The resulting myristoylated hexapeptide exhibits increased lipophilicity, which can enhance its penetration through the lipid structures of the skin. The linkage is typically a stable amide bond formed between the carboxyl group of myristic acid and the N-terminal amine of the peptide or the epsilon-amino group of a lysine (B10760008) residue within the sequence.

Beyond myristoylation, other fatty acids can be utilized to investigate their impact on the hexapeptide's properties. Palmitoylation, the attachment of the 16-carbon palmitic acid, is another widely used strategy. The choice of fatty acid, including its chain length, can significantly influence the resulting lipopeptide's characteristics. Shorter or longer fatty acid chains can be explored to fine-tune the balance between hydrophilicity and lipophilicity.

The site of lipidation on the hexapeptide is another critical variable in derivatization strategies. While N-terminal acylation is common, fatty acids can also be attached to the side chains of specific amino acids within the peptide sequence. Lysine, with its primary amino group on the side chain, is a frequent target for such modifications. The presence of amino acids like lysine, threonine, and serine in a hexapeptide sequence offers multiple potential sites for derivatization. These modifications can be achieved by using appropriately protected amino acid derivatives during SPPS, allowing for site-specific lipidation.

The investigation of different lipidation strategies allows researchers to create a library of hexapeptide derivatives with varied properties. These derivatives can then be studied to understand the structure-activity relationship, where the type of lipid, its attachment point, and the nature of the chemical linkage are correlated with changes in the peptide's performance and stability.

Interactive Data Table: Potential Lipidation Strategies for Hexapeptide-4 Investigations

| Lipid Moiety | Potential Attachment Site on Hexapeptide-4 | Type of Linkage | Expected Impact on Properties |

| Myristic Acid | N-terminal Threonine | Amide | Increased lipophilicity and membrane interaction. |

| Palmitic Acid | N-terminal Threonine | Amide | Greater increase in lipophilicity compared to myristoylation. |

| Myristic Acid | Side-chain of Lysine | Amide | Site-specific modification to study structure-activity relationships. |

| Palmitic Acid | Side-chain of Lysine | Amide | Site-specific modification with a longer lipid chain. |

| Myristic Acid | Side-chain of Serine/Threonine | Ester | Potentially reversible modification, may influence interaction with enzymes. |

Advanced Characterization of Hexapeptide Structure Activity Relationships

Molecular Conformation and Dynamics

The biological activity of a hexapeptide is intrinsically linked to its preferred three-dimensional shape, or conformation, in a biological environment. Understanding the dynamic nature of these conformations—how they shift and flex—is crucial for designing potent and specific molecules.

Alpha-Helical and Coiled-Coil Propensities

Short, linear peptides of six residues are generally not long enough to form stable α-helical structures on their own in aqueous solutions pnas.orgpnas.org. The α-helix is a common protein secondary structure stabilized by a network of hydrogen bonds between the carbonyl oxygen of one residue (i) and the amide hydrogen of a residue four positions later in the sequence (i+4) csic.es. Without specific structural constraints, the high conformational entropy of a short, flexible chain in water typically disfavors helix formation pnas.org.

However, the intrinsic propensity of a hexapeptide sequence to adopt a helical or coiled-coil structure can be analyzed computationally. For instance, the sequence of the hexapeptide Argireline (Ac-EEMQRR-NH2) was analyzed for its structural tendencies, revealing a notable probability for both α-helical content and coiled-coil formation researchgate.net. Coiled coils are structural motifs where α-helices are wound together, a structure encoded by a repeating pattern of hydrophobic and polar residues, typically a seven-residue (heptad) repeat nih.govpsi.ch.

To overcome the inherent instability of short helices, hexapeptides can be engineered with covalent "staples" or constraints. A common strategy involves placing amino acids with reactive side chains, such as lysine (B10760008) and aspartic acid, at the i and i+4 positions, which can then be linked to enforce a helical turn. This approach has been successfully used to induce and stabilize α-helicity in peptides of various lengths plos.org.

Beta-Turn Forming Nature

A more common structural motif for hexapeptides is the β-turn. A β-turn is a region of four consecutive residues where the polypeptide chain folds back on itself by nearly 180 degrees nih.gov. This structure is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide hydrogen of the fourth residue (i+3) nih.gov.

Cyclic hexapeptides are particularly predisposed to forming β-turn structures. Due to the geometric constraints of cyclization, their backbones often adopt a conformation featuring two fused β-turns chemrxiv.orgtandfonline.com. NMR studies and simulated annealing of cyclic antimicrobial hexapeptides have shown that the backbone can form a rigid structure composed of two β-turns, while the amino acid side chains remain flexible chemrxiv.org. Similarly, investigations into analogs of Peptide T revealed that the peptide assumes a gamma-turn, a related structure, which is critical for its biological activity researchgate.net.

The strong turn-inducing properties of certain synthetic dipeptides can be leveraged within hexapeptide scaffolds. For example, when the β-turn mimic Hot═Tap was incorporated into a cyclic hexapeptide, it was shown to strongly prefer the central i+1 and i+2 positions of a β-turn, effectively forcing the desired conformation pnas.org.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for characterizing the complex conformational landscapes of hexapeptides acs.org. MD simulations model the movements of atoms over time, providing insights into the structural ensembles—the collection of different conformations a peptide adopts in solution nih.gov.

These simulations have been instrumental in understanding both linear and cyclic hexapeptides.

Cyclic Hexapeptides : Researchers have used MD simulations to predict the structural ensembles of cyclic hexapeptides, though it has been noted that models based solely on neighboring residue interactions are often insufficient for these larger cyclic systems. More complex models, such as neural networks, have shown high accuracy in predicting their structures nih.govnih.gov.

Linear Hexapeptides : All-atom MD simulations in explicit solvent have been used to investigate the aggregation mechanisms of hexapeptides, such as the Tau-derived hexapeptide ³⁰⁶VQIVYK³¹¹ (PHF6), which plays a role in Alzheimer's disease. These simulations can reveal how peptides self-assemble and how inhibitor molecules can disrupt their oligomers researchgate.net.

The table below summarizes findings from various computational studies on hexapeptides.

| Hexapeptide System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| General Cyclic Hexapeptides | MD Simulations & Machine Learning (StrEAMM) | Linear regression models are insufficient; convolutional neural networks are required for accurate prediction of structural ensembles (R² = 0.91). | nih.gov |

| Tau-derived hexapeptide (PHF6) | All-atom Molecular Dynamics | Revealed the mechanism of spontaneous aggregation and the binding sites for inhibitor molecules that disrupt the ordered β-sheet structure. | researchgate.net |

| Cyclic Hexapeptide CYIQNC | Distance Geometry & Restrained MD | The peptide populates different conformations characterized by two fused β-turns in solution. | tandfonline.com |

Structural Determinants of Biological Function

The precise arrangement of amino acids and their stereochemistry are critical determinants of a hexapeptide's ability to interact with its biological target.

Amino Acid Sequence Specificity and Critical Residues

The specific sequence of a hexapeptide dictates its function. Structure-activity relationship (SAR) studies, where amino acids are systematically substituted, are essential for identifying residues that are critical for activity.

Antitumor Peptides : For the bicyclic hexapeptide RA-VII and its analogues, specific chemical groups were found to be essential for cytotoxicity. These include the methoxy (B1213986) group at residue 3, methyl groups at alanine (B10760859) residues 2 and 4, and an N-methyl group at tyrosine-5 jst.go.jp.

Neuromodulatory Peptides : In developing agonists for the human neuromedin U receptor, studies revealed that the C-terminal three amino acid residues (Pro⁴-Arg⁵-Asn⁶-amide) were critical for receptor activation nih.gov. Further substitution at other positions, such as replacing phenylalanine with 4-fluorophenylalanine, enhanced metabolic stability without sacrificing activity nih.gov.

Antimicrobial Peptides : Positional scanning of a combinatorial library identified novel hexapeptides with antimicrobial activity, where residues like tryptophan and arginine were frequently selected at key positions jmb.or.kr. In the Arg/Trp-rich peptide Tritrpticin, the three tryptophan residues were found to have position-dependent importance, with the Trp at position 6 being the most crucial for membrane permeabilization and antimicrobial potency mdpi.com.

HIV-related Peptides : For analogs of Peptide T, which can block HIV entry, SAR studies indicated that the second and fourth positions of the core pentapeptide sequence were critical for biological activity researchgate.net.

The table below highlights key residues identified in SAR studies of various hexapeptides.

| Peptide Class/Name | Target/Function | Critical Residues/Modifications | Reference |

|---|---|---|---|

| RA-VII Analogues | Antitumor | Methoxy group at residue 3; Methyl groups at Ala-2 & Ala-4; N-methyl at Tyr-5. | jst.go.jp |

| Neuromedin U Agonists | NMUR1/NMUR2 Activation | C-terminal Pro⁴-Arg⁵-Asn⁶ sequence is critical for activation. | nih.gov |

| Tritrpticin | Antimicrobial | Trp at position 6 is most important for activity; Trp at position 8 is least important. | mdpi.com |

| Peptide T Analogues | HIV Entry Inhibition | Residues at positions 2 and 4 of the core sequence are critical. | researchgate.net |

Impact of Chirality on Activity (e.g., D- vs. L-amino acids)

Chirality, the "handedness" of amino acids, plays a profound role in peptide structure and function. With the exception of glycine, all amino acids exist as one of two mirror-image forms: L- (levo) or D- (dextro) enantiomers bachem.combiopharmaspec.com. While proteins in nature are composed almost exclusively of L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides is a powerful tool for modulating their properties.

Introducing a D-amino acid into an L-peptide sequence can significantly alter its conformation. This can disrupt or break regular secondary structures like α-helices by inducing kinks nih.govfrontiersin.org. However, this disruption can be harnessed for rational design. For example, cyclic peptides composed of alternating D- and L-amino acids can self-assemble into highly ordered nanotubes, a structure driven by main-chain hydrogen bonds nih.govfrontiersin.org. Similarly, the specific arrangement of L- and D-leucine in a cyclic hexapeptide was shown to control whether the peptide adopted a flat, β-sheet-like structure or a different conformation nih.gov.

From a functional perspective, D-amino acids can have several benefits:

Increased Stability : Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes adapted to recognize L-amino acid sequences. This can significantly increase the peptide's half-life in biological systems biopharmaspec.com.

Modulated Activity : Chirality can directly impact binding and activity. In a study of a cyclic hexapeptide opioid agonist, Tyr-c[d-Lys-Gly-Phe-Asp]-d-Pro-NH₂, the presence of a D-lysine at position 2 was a key feature of the chemical template derived from a potent parent compound acs.org. The substitution of other residues with their D-enantiomers would be expected to drastically alter the binding to opioid receptors.

The effect of chirality is therefore a critical consideration in the design of hexapeptide therapeutics, offering a means to fine-tune both structure and stability.

Mechanistic Pathways of Hexapeptide Action

Elucidation of Molecular and Cellular Targets

Hexapeptides can engage with multiple molecular and cellular targets to initiate their effects. These interactions can occur at the cell surface, within the cytoplasm, and even inside the nucleus, leading to a cascade of downstream events.

Certain hexapeptides can directly interact with cellular membranes, influencing their structure and function. An example of this is the cyclic hexapeptide cWFW, which has been shown to interact with cardiolipin-rich phosphatidylethanolamine matrices. Cardiolipin is a phospholipid predominantly found in bacterial and mitochondrial membranes. The interaction of cWFW with these specific lipid domains can lead to alterations in membrane properties. researchgate.net Studies using model membranes have indicated that while cWFW has a high affinity for bacterial membrane mimics, it does not necessarily cause permeabilization. researchgate.net Instead, it can interfere with the lipid matrix, as observed by a decrease in fluorescence intensity of cardiolipin-stained bacterial cells upon treatment with cWFW. researchgate.net This suggests that the antimicrobial activity of such peptides may not solely rely on membrane disruption but on more subtle alterations of membrane organization and function. researchgate.net

The interaction of peptides with cellular membranes is a critical first step for many of their biological activities. These interactions can be driven by electrostatic forces, particularly between cationic peptides and negatively charged components of the cell membrane. mdpi.comtandfonline.com The composition of the lipid bilayer, including the presence of specific lipids like cardiolipin and phosphatidylethanolamine, can significantly influence peptide binding and subsequent actions. nih.govnih.gov

Table 1: Examples of Hexapeptide Interactions with Cellular Membranes

| Hexapeptide Example | Target Lipid/Domain | Observed Effect |

|---|---|---|

| cWFW | Cardiolipin-rich phosphatidylethanolamine matrices | Interference with the lipid matrix, alteration of membrane organization. researchgate.net |

| Arginine-Rich Peptides | Monosialotetrahexosylganglioside (DPG1) | Preferential binding to specific gangliosides in neuronal membranes. mdpi.com |

Following interaction with the cell membrane, many hexapeptides are capable of translocating into the cytoplasm to engage with intracellular targets. nih.govresearchgate.net The mechanisms of this translocation are varied and can include direct penetration of the membrane or endocytosis-mediated entry. wikipedia.org Once inside the cell, these peptides can interact with a range of cytoplasmic proteins and organelles, thereby modulating cellular processes.

The ability of cell-penetrating peptides (CPPs) to deliver cargo into the cytoplasm has been extensively studied. wikipedia.orgrsc.org These peptides can be linked to various molecules, including other peptides, proteins, and nucleic acids, to facilitate their intracellular delivery. rsc.org The efficiency of cytoplasmic delivery can depend on the specific CPP sequence, the nature of the cargo, and the cell type. researchgate.net

Intracellular targets of hexapeptides can include components of signaling pathways, enzymes, and cytoskeletal proteins. For instance, some peptides can modulate the activity of kinases or phosphatases, leading to widespread changes in cellular signaling. Others may interact with proteins involved in cellular trafficking or metabolism. The identification of these specific intracellular targets is an active area of research. mdpi.comnih.gov

A subset of hexapeptides possesses the ability to enter the cell nucleus and interact with nuclear components, including DNA. nih.gov This capability is often mediated by nuclear localization sequences (NLSs), which are short stretches of amino acids that are recognized by the nuclear import machinery. tandfonline.comnih.gov Peptides containing NLSs can be actively transported through the nuclear pore complex into the nucleus.

Once in the nucleus, these peptides can interact with DNA through various mechanisms. Cationic peptides can bind to the negatively charged phosphate backbone of DNA through electrostatic interactions. nih.gov Some peptides may also exhibit sequence-specific DNA binding, often mediated by structural motifs such as zinc fingers. These interactions can influence DNA replication, transcription, and repair processes.

The ability of peptides to enter the nucleus and interact with DNA has significant implications for gene regulation and has been explored for therapeutic applications, such as the delivery of gene-editing tools. nih.govacs.org

Signaling Pathway Modulation

Hexapeptides can exert profound effects on cellular function by modulating specific signaling pathways. These pathways are intricate networks of proteins that transmit signals from the cell surface to the nucleus, controlling a wide range of cellular activities.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. frontiersin.orgviamedica.pl The hexapeptide WKYMVm has been shown to modulate the JAK1/STAT6 pathway. nih.govnih.gov This peptide can stimulate the phosphorylation of JAK1 and STAT6, leading to the activation of this pathway. nih.govnih.gov

Activation of the JAK1/STAT6 pathway by WKYMVm has been linked to the polarization of macrophages towards an M2 phenotype, which is associated with anti-inflammatory and tissue repair functions. nih.govnih.gov This modulation of macrophage polarization highlights the potential of hexapeptides to influence immune responses. The interaction of WKYMVm with formyl peptide receptors (FPRs) on the cell surface is an initial step in triggering this signaling cascade. nih.govresearchgate.net

Table 2: Modulation of the JAK1/STAT6 Pathway by WKYMVm

| Molecule | Action | Downstream Effect |

|---|---|---|

| WKYMVm | Stimulates phosphorylation | Activation of JAK1 and STAT6. nih.govnih.gov |

| Phosphorylated STAT6 | Translocates to the nucleus | Increases expression of M2 macrophage-associated genes. nih.gov |

The Heat Shock Factor 1 (HSF1)/Heat Shock Protein 70 (HSP70) signaling pathway is a crucial cellular stress response pathway that helps to maintain protein homeostasis. nih.govijbs.com HSF1 is a transcription factor that, under stress conditions, activates the expression of heat shock proteins (HSPs), including HSP70. nih.govmdpi.com HSP70, in turn, acts as a molecular chaperone, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins. ijbs.comembopress.org

The hexapeptide PGPIPN has been implicated in the modulation of this pathway. By interacting with components of the HSF1/HSP70 pathway, PGPIPN can influence the cellular stress response. This interaction can lead to the upregulation of HSP70, which can have protective effects against various cellular stressors. The precise molecular interactions between PGPIPN and the components of this pathway are a subject of ongoing investigation.

Furthermore, other hexapeptides, such as Hexapeptide-11, have been shown to induce the expression of genes related to the proteostasis network, including hsf1 and hsp70, suggesting a broader role for hexapeptides in modulating cellular stress responses. nih.gov

Phosphoinositide-3 (PI3) Kinase Pathway Involvement (e.g., by N-Aβcore)

The Phosphoinositide-3 (PI3) Kinase pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, survival, and synaptic plasticity. nih.govfrontiersin.org Aberrant PI3K signaling has been implicated in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease. nih.govfrontiersin.org Certain hexapeptides have been shown to modulate this pathway, offering neuroprotective effects.

One notable example is N-Aβcore, a hexapeptide that has demonstrated the ability to protect against the synaptic dysfunction induced by amyloid-β (Aβ). Research indicates that the neuroprotective effects of N-Aβcore are mediated through the PI3K pathway. researchgate.net Studies have shown that the application of a PI3K inhibitor can block the rescue of long-term potentiation (LTP), a form of synaptic plasticity, by N-Aβcore in mouse models of Alzheimer's disease. researchgate.net This suggests that N-Aβcore's ability to reverse Aβ-induced deficits in synaptic plasticity is dependent on the activation of the PI3K signaling cascade. researchgate.net Further research has indicated that PI3K activation can suppress the toxic effects of Aβ42, including synapse loss, and promote the formation of insoluble amyloid deposits, which may be a protective mechanism to sequester the more toxic soluble Aβ oligomers. biorxiv.org

| Hexapeptide Example | Pathway | Key Findings |

| N-Aβcore | Phosphoinositide-3 (PI3) Kinase | Protects against Aβ-induced synaptic dysfunction by activating the PI3K pathway. researchgate.net |

| Prevents the rescue of LTP deficits when the PI3K pathway is inhibited. researchgate.net |

Receptor-Mediated Mechanisms

Hexapeptides frequently exert their effects by binding to and modulating the activity of specific cell surface receptors. These interactions can trigger a cascade of intracellular events, leading to a physiological response.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Several hexapeptides have been identified as ligands for various GPCRs.

Formyl Peptide Receptors (FPR) by WKYMVm: The synthetic hexapeptide WKYMVm is a potent agonist for formyl peptide receptors (FPRs), a family of GPCRs primarily expressed on immune cells. nih.gov WKYMVm has been shown to activate both FPR1 and FPR2, leading to downstream signaling cascades that regulate immune cell functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators. nih.govnih.govsemanticscholar.org Specifically, WKYMVm stimulates phagocytes with a markedly higher efficacy for FPRL1 (a subtype of FPR). nih.govsemanticscholar.org

Neuropeptide Y Y4-Receptor (Y4R) by specific hexapeptides: The Neuropeptide Y Y4 receptor (Y4R), a GPCR involved in the regulation of food intake and other physiological processes, can be targeted by specific hexapeptides. wikipedia.org For instance, the hexapeptide acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 has been identified as a high-affinity partial agonist for the Y4R. nih.gov Interestingly, strategic amino acid substitutions within this hexapeptide can convert it from an agonist to an antagonist. nih.gov Recently, fluorescently labeled cyclic hexapeptides have been developed as high-affinity ligands for the Y4R, providing valuable tools for studying receptor binding and function. acs.orgnih.gov

NOP Receptor by Ac-RYYRIR-ol: The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), another member of the GPCR family, is a target for the hexapeptide Ac-RYYRIR-ol. nih.gov This compound acts as a partial agonist with high affinity and selectivity for the NOP receptor. nih.gov The interaction of Ac-RYYRIR-ol with the NOP receptor can modulate various neurological functions, as NOP receptor activation is involved in pain, anxiety, and other behaviors. nih.govwikipedia.org

| Hexapeptide Example | Receptor | Mechanism of Action |

| WKYMVm | Formyl Peptide Receptors (FPR) | Acts as a potent agonist, stimulating immune cell functions like chemotaxis and phagocytosis. nih.govnih.govsemanticscholar.org |

| Specific hexapeptides | Neuropeptide Y Y4-Receptor (Y4R) | Can act as high-affinity partial agonists or be converted to antagonists through amino acid substitution. nih.gov |

| Ac-RYYRIR-ol | NOP Receptor | Functions as a high-affinity, selective partial agonist. nih.gov |

Certain hexapeptides can function by inhibiting the activity of enzyme-linked receptors. A prominent example is the inhibition of Insulin-Regulated Aminopeptidase (IRAP) by analogues of Angiotensin IV. IRAP, also known as the AT4 receptor, is a zinc metallopeptidase. acs.org Angiotensin IV and its analogues are potent and competitive inhibitors of IRAP's catalytic activity. nih.govnih.gov It is proposed that by binding to the active site of IRAP, these hexapeptides prevent the cleavage of other neuropeptides that are involved in cognitive processes such as memory and learning. nih.govfrontiersin.orgresearchgate.net This inhibitory action on IRAP is believed to be a key mechanism behind the observed cognitive-enhancing effects of Angiotensin IV analogues. nih.govfrontiersin.orgresearchgate.net

Hexapeptides can also exert their effects by physically interfering with the formation or stability of protein-protein complexes, thereby disrupting downstream cellular processes.

SNARE Complex by Acetyl Hexapeptide-8: Acetyl Hexapeptide-8, also known as Argireline, is designed to mimic the N-terminal end of the SNAP-25 protein. boroktimes.comactivepeptide.commedestheticsmag.com By doing so, it competes with SNAP-25 for a position within the SNARE complex. activepeptide.comresearchgate.net This competition destabilizes the formation of the SNARE complex, which is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane. boroktimes.comactivepeptide.com The slight destabilization of the SNARE complex leads to a reduction in the release of neurotransmitters, such as acetylcholine (B1216132), resulting in the attenuation of muscle contraction. activepeptide.comci.guide

p53 by azurin-derived hexapeptides: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. nih.gov Its activity is tightly controlled, in part, through its interaction with proteins like MDM2, which promotes its degradation. nih.gov Azurin, a bacterial protein, and its derived peptides, such as p28, have been shown to possess anticancer properties by stabilizing p53. arxiv.orgnih.gov These peptides can interact with p53, protecting it from degradation. arxiv.orgnih.gov More specifically, azurin-derived peptides have been shown to disrupt the interaction between p53 and HDM2, thereby preventing p53's downregulation and enhancing its tumor-suppressive functions. arxiv.orgarxiv.org

ACE2 by SARS-CoV hexapeptide: The interaction between the spike (S) protein of SARS-CoV-2 and the human angiotensin-converting enzyme 2 (ACE2) receptor is the critical first step in viral entry into host cells. mdpi.comnih.gov A hexapeptide derived from the receptor-binding domain of the SARS-CoV S protein has been identified as an efficient inhibitor of this interaction. nih.gov This hexapeptide, (438)YKYRYL(443), binds to ACE2 with high affinity, effectively blocking the S-protein from binding and thereby preventing viral infection. nih.govbiorxiv.org Molecular dynamics simulations have shown that this hexapeptide has a high affinity for the ACE2 binding region, which has the potential to inhibit the activation of the spike protein. biorxiv.org

| Hexapeptide Example | Protein Complex | Mechanism of Interference |

| Acetyl Hexapeptide-8 | SNARE Complex | Competes with SNAP-25, destabilizing the complex and reducing neurotransmitter release. activepeptide.comresearchgate.net |

| Azurin-derived hexapeptides | p53-HDM2 Complex | Disrupts the interaction between p53 and its negative regulator HDM2, stabilizing p53. arxiv.orgarxiv.org |

| SARS-CoV hexapeptide | ACE2-Spike Protein Complex | Binds to ACE2, blocking the interaction with the viral spike protein and preventing viral entry. nih.govbiorxiv.org |

Specific Biological Mechanisms

Beyond general mechanistic pathways, some hexapeptides have been characterized by their interference with very specific biological processes.

As previously mentioned in the context of SNARE complex interference, Acetyl Hexapeptide-8 directly impacts neurotransmitter release. nih.gov By destabilizing the SNARE complex, this hexapeptide attenuates the exocytosis of vesicles containing acetylcholine at the neuromuscular junction. activepeptide.comcorepeptides.comnih.gov This reduction in acetylcholine release leads to a decrease in muscle cell contraction. ci.guidecorepeptides.com This specific biological mechanism is the basis for its use in cosmetic formulations aimed at reducing the appearance of expression wrinkles. nih.gov Studies have shown that Acetyl Hexapeptide-8 can cause a significant inhibition of catecholamine exocytosis in cell models. cir-safety.orgcir-safety.org

Induction of Apoptosis and Cell Cycle Modulation (e.g., by azurin-derived "Peptide 4")

The azurin-derived peptide p28, a 28-amino acid fragment (residues 50-77) derived from the bacterial protein azurin secreted by Pseudomonas aeruginosa, has demonstrated notable anticancer activity through the induction of apoptosis and modulation of the cell cycle. nih.govalliedacademies.orgnih.gov This peptide preferentially enters a variety of cancer cells and exerts its effects primarily by targeting the p53 tumor suppressor pathway. nih.gov

Mechanistic studies have revealed that p28 binds to the DNA-binding domain of the p53 protein. alliedacademies.orgnih.gov This interaction is crucial as it inhibits the E3 ligase COP1-mediated ubiquitination of p53, a process that would otherwise mark p53 for proteasomal degradation. rndsystems.com By preventing its degradation, p28 effectively stabilizes p53, leading to an increase in its intracellular levels. nih.govresearchgate.net Elevated levels of functional p53 can then trigger downstream cellular responses that are detrimental to cancer cell survival.

One of the primary consequences of p53 stabilization by p28 is the induction of cell cycle arrest, specifically at the G2/M phase. rndsystems.commedchemexpress.com This halt in the cell cycle prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Following cell cycle arrest, p28-treated cancer cells are driven towards apoptosis, or programmed cell death. nih.govnih.govmedchemexpress.com This pro-apoptotic activity is a key component of its anticancer efficacy. Research has shown that p28's ability to induce a p53-mediated cell cycle arrest has been observed in human breast cancer cells. medchemexpress.com

The table below summarizes key findings from studies on the azurin-derived peptide p28.

| Feature | Description | Reference |

| Peptide | p28 (Azurin fragment 50-77) | rndsystems.com |

| Source | Pseudomonas aeruginosa | nih.gov |

| Primary Target | p53 tumor suppressor protein | nih.gov |

| Mechanism | Binds to p53, inhibits COP1-mediated ubiquitination, and prevents proteasomal degradation. | rndsystems.com |

| Cellular Effect | Induces cell cycle arrest at the G2/M phase. | rndsystems.com |

| Outcome | Leads to apoptosis of cancer cells. | nih.govmedchemexpress.com |

It is noteworthy that the anticancer activity of p28 has been validated in both in vitro and in vivo studies, and it has undergone Phase I clinical trials in adult and pediatric patients, where it was found to be safe and to exhibit anticancer activity. nih.gov

Modulation of Immune Cell Phenotypes (e.g., M2 Macrophage Polarization by WKYMVm)

The synthetic hexapeptide WKYMVm (Trp-Lys-Tyr-Met-Val-d-Met) is a potent agonist of formyl peptide receptors (FPRs), which are widely expressed on the cell membranes of immune cells. nih.govresearchgate.net Through its interaction with these receptors, particularly FPR2, WKYMVm can modulate the phenotype of immune cells, a notable example being the polarization of macrophages towards an M2 phenotype. frontiersin.org

M2 macrophages are typically associated with anti-inflammatory responses, tissue repair, and wound healing. nih.gov The ability of WKYMVm to induce this phenotype has significant therapeutic implications. One of the primary mechanisms by which WKYMVm drives M2 polarization is through the activation of the Janus kinase 1 (JAK1)/signal transducer and activator of transcription 6 (STAT6) signaling pathway. nih.govbiorxiv.org This pathway is a key regulator of M2 macrophage activation. biorxiv.org Upon activation by WKYMVm, JAK1 and STAT6 are phosphorylated, which in turn increases the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in mediating M2 polarization. nih.govbiorxiv.org

In addition to this direct mechanism, WKYMVm can also indirectly promote M2 macrophage polarization. It can act on murine bone marrow-derived mesenchymal stem cells (mBMSCs) by activating the FPR2 pathway. nih.gov This activation leads to a decrease in the expression of interferon-stimulated gene 15 (ISG15) and transcription factor EB (TFEB), resulting in increased secretion of exosomes by the mBMSCs. nih.govresearchgate.net These exosomes are enriched in miRNA-146, which has been shown to promote the polarization of M2 macrophages. nih.gov

The table below outlines the mechanistic details of WKYMVm-induced M2 macrophage polarization.

| Feature | Description | Reference |

| Peptide | WKYMVm (Trp-Lys-Tyr-Met-Val-d-Met) | nih.gov |

| Receptor | Formyl Peptide Receptors (FPRs), particularly FPR2 | frontiersin.org |

| Direct Mechanism | Activation of the JAK1/STAT6 signaling pathway. | nih.govbiorxiv.org |

| Key Downstream Mediator | Increased expression of PPARγ. | nih.govbiorxiv.org |

| Indirect Mechanism | Stimulates mBMSCs to secrete exosomes containing miRNA-146. | nih.gov |

| Outcome | Polarization of macrophages to the M2 phenotype. | frontiersin.orgbiorxiv.org |

The immunomodulatory effects of WKYMVm extend beyond macrophage polarization, as it can also influence the chemotactic migration and bactericidal activity of other immune cells like neutrophils and monocytes. nih.gov

Diverse Biological Activities and Applications of Investigated Hexapeptides

Antimicrobial and Antifungal Efficacy

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Hexapeptides represent a promising class of molecules with potent activity against a variety of microbial pathogens.

Broad-Spectrum Activity against Bacterial Strains

Synthetic hexapeptides, including cyclic variants, have demonstrated considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. Notably, the cyclic hexapeptides Cy-f2 and Cy-f4 have shown potent inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. ijcrar.commdpi.comnih.govresearchgate.netscilit.com These peptides are thought to exert their antimicrobial action by disrupting the bacterial cell membrane, leading to morphological changes and cell death. mdpi.com

The broad-spectrum activity of these cyclic peptides makes them promising candidates for the development of new antibiotics to combat drug-resistant bacterial infections. mdpi.comnih.gov Research has shown that their cyclic structure can enhance stability compared to their linear counterparts, a crucial factor for therapeutic development. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Synthetic Hexapeptides Cy-f2 and Cy-f4

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Cy-f2 | Escherichia coli | 16 μM | mdpi.com |

| Cy-f2 | Staphylococcus aureus | 8 μM | mdpi.com |

| Cy-f4 | Escherichia coli | 32–64 μM | mdpi.com |

| Cy-f4 | Staphylococcus aureus | 16 μM | mdpi.com |

Potency against Fungal Pathogens

In addition to their antibacterial properties, certain hexapeptides exhibit significant antifungal activity. The synthetic hexapeptide Ac-Arg-Lys-Thr-Trp-Phe-Trp-NH2 has been shown to be effective against fungal pathogens, including Candida albicans and various phytopathogenic fungi. nih.govapsnet.orgresearchgate.netresearchgate.net This peptide has demonstrated the ability to inhibit the in vitro growth of fungi that cause postharvest decay in fruits, such as Penicillium italicum, P. digitatum, and Botrytis cinerea, with minimum inhibitory concentrations (MICs) ranging from 60 to 80 μM. nih.govapsnet.orgresearchgate.net

The mechanism of action is believed to involve an initial electrostatic interaction between the positively charged peptide and components of the fungal cell surface. nih.govapsnet.org The specific sequence of amino acids, particularly the presence of positively charged residues combined with aromatic amino acids, appears to be crucial for its antifungal action. nih.govapsnet.org

Strain-Specific Antimicrobial Characteristics

Research has revealed that the antimicrobial activity of hexapeptides can be highly specific to certain bacterial strains. For instance, different cyclic hexapeptides have shown varied potency against different types of bacteria. mdpi.com This strain-specific action can be an advantage in developing targeted therapies that minimize harm to beneficial microorganisms. The specificity is influenced by the amino acid composition and the three-dimensional structure of the peptide, which dictates its interaction with the bacterial cell membrane. plos.orgcdnsciencepub.com

Antineoplastic Investigations

The selective targeting of cancer cells is a primary goal in oncology research. Certain hexapeptides, particularly those derived from natural proteins, have shown promise as potential anticancer agents.

Selective Cytotoxicity Towards Cancer Cell Lines

An azurin-derived hexapeptide, referred to in studies as "Peptide 4 ," has demonstrated selective cytotoxicity towards human colon carcinoma HCT116 cells. ijcrar.comijirset.comcftri.res.in This peptide, derived from the bacterial protein azurin, has been shown to effectively suppress the growth of these cancer cells, even at low concentrations. ijcrar.com The selective nature of this cytotoxicity is a significant finding, as it suggests the potential for treatments that spare normal, healthy cells. ijcrar.com Studies using atomic force microscopy (AFM) and scanning transmission electron microscopy (STEM) have shown that this peptide induces morphological changes in HCT116 cells. ijirset.com

Table 2: Investigated Activity of Azurin-Derived "Peptide 4" on HCT116 Cells

| Activity | Observation | Reference |

|---|---|---|

| Cytotoxicity | Significant suppression of HCT116 cell growth | ijcrar.com |

| Apoptosis Induction | Induces apoptosis in HCT116 cells | ijcrar.com |

| Cell Entry | Penetrates HCT116 cells, a process that can be blocked by inhibitors of caveolae-mediated endocytosis | ijcrar.com |

Induction of Apoptosis in Cancer Cells

A key mechanism by which "Peptide 4" exerts its anticancer effect is through the induction of apoptosis, or programmed cell death, in cancer cells. ijcrar.com Microscopic and fluorescence-activated cell sorting (FACS) analysis have confirmed that this azurin-derived hexapeptide leads to significant, dose- and time-dependent apoptotic effects in HCT116 cells. ijcrar.com Interestingly, this induction of apoptosis appears to occur without a corresponding elevation in the levels of the tumor suppressor protein p53. ijcrar.com The ability of this peptide to trigger apoptosis in cancer cells highlights its potential as a therapeutic agent for colon carcinoma. ijcrar.com

Chemical Compound Information

Sensitization to Chemotherapeutic Agents (e.g., cisplatin (B142131) by PGPIPN)

The development of drug resistance is a significant hurdle in cancer chemotherapy. Bioactive peptides are an emerging area of research focused on increasing the susceptibility of cancer cells to chemotherapeutic drugs. frontiersin.org

The hexapeptide PGPIPN, derived from bovine β-casein, has been shown to enhance the sensitivity of ovarian cancer cells to the chemotherapeutic agent cisplatin. frontiersin.orgthno.org In vitro studies have demonstrated that the combination of PGPIPN and cisplatin significantly inhibits the survival and induces apoptosis in human ovarian cancer cells more effectively than cisplatin alone. frontiersin.org Research indicates that PGPIPN can reduce the resistance of ovarian cancer cells to cisplatin, with a more pronounced effect observed in drug-resistant cells compared to sensitive ones. researchgate.netresearchgate.net This sensitizing effect is associated with the regulation of the HSF1/HSP70 signaling pathway. thno.org PGPIPN has been observed to decrease the mRNA levels of Heat Shock Factor 1 (HSF1) and Heat Shock Protein 70 (HSP70) in both human ovarian cancer cell lines and primary ovarian cancer cells in a dose-dependent manner. researchgate.net Furthermore, it has been shown to reduce the mRNA expression of the multidrug resistance gene MDR1. thno.orgresearchgate.net

| Hexapeptide | Chemotherapeutic Agent | Cancer Type | Key Research Findings | References |

| PGPIPN | Cisplatin | Ovarian Cancer | - Significantly increases the sensitivity of ovarian cancer cells to cisplatin. - Reduces the resistance of drug-resistant ovarian cancer cells to cisplatin. - Downregulates the expression of HSF1, HSP70, and MDR1 genes. | frontiersin.orgthno.orgresearchgate.net |

Neurobiological and Neuroprotective Research

Hexapeptides have demonstrated significant potential in the field of neurobiology, with research highlighting their roles in synaptic plasticity, memory, and protection against neurotoxic insults.

Angiotensin IV (Ang IV) , a hexapeptide metabolite of Angiotensin II, has been implicated in cognitive functions. frontiersin.org It is believed to play a role in learning and memory by interacting with specific binding sites in the brain, including the hippocampus. frontiersin.orgnih.govwsu.edu Administration of Ang IV has been shown to improve memory and learning. frontiersin.orgjneurosci.orgremedypublications.com Research suggests that Ang IV enhances synaptic transmission and long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation, in the CA1 region of the hippocampus. nih.govwsu.edujneurosci.org The cognitive benefits of Ang IV may be mediated through its own receptor, the AT4 receptor. wsu.edujneurosci.orgosf.io

N-Aβcore (Aβ10-15) , a hexapeptide core sequence of the N-terminal β-amyloid fragment, has shown neuroprotective and neuromodulatory effects. researchgate.net While high concentrations of amyloid-β (Aβ) are known to be neurotoxic and impair synaptic plasticity, low physiological levels of Aβ and its N-terminal fragments have been found to enhance LTP and memory. nih.govbiorxiv.orgbiorxiv.org The N-Aβcore has been identified as the active region responsible for these positive effects. researchgate.netnih.gov Studies have shown that the N-Aβcore can reverse deficits in synaptic plasticity, including both LTP and long-term depression (LTD), in mouse models of Alzheimer's disease. nih.govbiorxiv.orgresearchgate.net This neuroprotective action is associated with the alleviation of the downregulation of AMPA-type glutamate (B1630785) receptors and involves the PI3 kinase pathway. biorxiv.orgresearchgate.net

| Hexapeptide | Key Functions in Synaptic Plasticity and Memory | Mechanism of Action | References |

| Angiotensin IV | - Enhances learning and memory. - Facilitates synaptic transmission and long-term potentiation (LTP). | - Interacts with the AT4 receptor in brain regions associated with cognition, such as the hippocampus. | frontiersin.orgnih.govwsu.edujneurosci.org |

| N-Aβcore | - Reverses deficits in synaptic plasticity (LTP and LTD). - Protects against Aβ-induced synaptic impairment. | - Alleviates downregulation of AMPA-type glutamate receptors. - Involves the PI3 kinase pathway. | researchgate.netnih.govbiorxiv.orgbiorxiv.org |

The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to neurotoxicity. mdpi.com The hexapeptide DSSNDL , derived from rotifer-specific SCO-spondin protein, has demonstrated a significant protective effect against the toxicity of aggregated Aβ. mdpi.comnih.gov In both in vitro cell cultures (SH-SY5Y and PC12) and in vivo models, DSSNDL was able to significantly reduce the toxic effects of Aβ aggregates. mdpi.comnih.govresearchgate.netresearchgate.net It is proposed that DSSNDL exerts its protective action by interacting with the Aβ aggregates, thereby modulating their physicochemical properties. mdpi.comnih.gov This interaction appears to reduce the ability of Aβ aggregates to bind to specific dyes that are characteristic of amyloid structures, suggesting a modification of the aggregate surface. mdpi.com

Angiotensin IV (Ang IV) exhibits diverse neuromodulatory activities beyond its direct effects on synaptic plasticity. It has been shown to influence the release of neurotransmitters, such as potentiating the release of acetylcholine (B1216132) in the hippocampus. researchgate.net The central renin-angiotensin system, including Ang IV, is involved in regulating various neural processes and behaviors. nih.govphysiology.org Ang IV's neuromodulatory effects are thought to contribute to its cognitive-enhancing properties. remedypublications.comresearchgate.net The wide distribution of its binding sites, the AT4 receptors, in both central and peripheral tissues suggests its involvement in a broad range of regulatory functions. osf.iophysiology.org

Immunomodulatory and Regenerative Effects

Certain hexapeptides have shown promising effects in modulating immune responses and promoting tissue repair, particularly in the context of angiogenesis.

The synthetic hexapeptide WKYMVm is a potent agonist for formyl peptide receptors (FPRs), particularly FPR2, which plays a crucial role in inflammatory responses and angiogenesis. nih.govtandfonline.com WKYMVm has been shown to stimulate angiogenesis, the formation of new blood vessels, which is a critical process in tissue repair and regeneration. nih.govnih.govmdpi.com

In various models, WKYMVm has demonstrated significant therapeutic effects:

Wound Healing: In diabetic wound models, topical application of WKYMVm accelerated wound healing by stimulating angiogenesis, promoting re-epithelialization, and enhancing the formation of granulation tissue. nih.govnih.govcaymanchem.com

Ischemic Tissue Repair: In models of hindlimb ischemia, WKYMVm promoted neovascularization by enhancing the homing of endothelial colony-forming cells to the site of injury, leading to restored blood flow. nih.govtandfonline.commdpi.com

Cardiovascular Applications: When coated on stents, WKYMVm has been shown to promote re-endothelialization and reduce restenosis, the re-narrowing of a blood vessel after treatment. nih.govtandfonline.comnih.gov

The pro-angiogenic activity of WKYMVm is linked to its ability to stimulate the proliferation, migration, and tube formation of endothelial cells. nih.gov

| Hexapeptide | Biological Effect | Therapeutic Application | Mechanism | References |

| WKYMVm | Promotion of Angiogenesis and Tissue Repair | - Diabetic wound healing - Ischemic limb injury - Cardiovascular stent coating | - Agonist of Formyl Peptide Receptor 2 (FPR2) - Stimulates proliferation, migration, and tube formation of endothelial cells - Promotes homing of endothelial progenitor cells | nih.govtandfonline.comnih.govmdpi.comcaymanchem.com |

Stimulation of Extracellular Matrix Component Synthesis (e.g., Collagen, Elastin (B1584352), Glycosaminoglycans by Palmitoyl (B13399708) hexapeptide-12, Palmitoyl hexapeptide-14)

Palmitoyl hexapeptide-12 and Palmitoyl hexapeptide-14 are synthetic peptides that play a significant role in skin health by stimulating the production of key components of the extracellular matrix (ECM). The ECM provides structural and biochemical support to surrounding cells.

Palmitoyl hexapeptide-12 , a fragment of the elastin protein, is known to stimulate the synthesis of collagen and elastin. mdpi.comcosmacon.de It is a lipopeptide created by combining palmitic acid with hexapeptide-12, a structure that enhances its ability to penetrate the skin. inci.guidelesielle.com This peptide, with the sequence Val-Gly-Val-Ala-Pro-Gly, is a "spring fragment" that is repeated multiple times in elastin. inci.guide Research shows it boosts the production of collagen, elastin, fibronectin, and glycosaminoglycans (GAGs). inci.guideencyclopedia.pub By stimulating fibroblasts, the cells responsible for producing these components, Palmitoyl hexapeptide-12 helps to maintain the skin's structural integrity. encyclopedia.pubmdpi.com

Below is a summary of research findings on the stimulation of ECM components by these hexapeptides.

Interactive Data Table: Research on ECM Synthesis Stimulation| Compound | Activity | Findings |

|---|---|---|

| Palmitoyl hexapeptide-12 | Stimulates ECM Synthesis | An elastin fragment that boosts the production of collagen, elastin, fibronectin, and glycosaminoglycans (GAGs). mdpi.cominci.guideencyclopedia.pub It works by stimulating collagen and elastin fibroblasts. mdpi.com |

| Palmitoyl hexapeptide-14 | Stimulates ECM Synthesis | Reported to stimulate cell migration, collagen synthesis, and fibroblast proliferation. mdpi.com It rebuilds the ECM by activating collagen biosynthesis and inhibiting destructive matrix metalloproteinases. inci.guideinci.guide |

Anti-Inflammatory Activities

Inflammation is a key factor in the degradation of the skin matrix. Certain hexapeptides exhibit anti-inflammatory properties that help mitigate this process.

Palmitoyl hexapeptide-12 has been shown to possess anti-inflammatory effects. creative-peptides.com Its mechanism is believed to involve reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), by key skin cells like keratinocytes and fibroblasts. mdpi.comnih.govresearchgate.net IL-6 is a molecule that promotes inflammation, which can accelerate the degradation of the skin matrix. mdpi.com By reducing the levels of these inflammatory mediators, Palmitoyl hexapeptide-12 helps to preserve the integrity of the skin. nih.govcovalo.com

Palmitoyl hexapeptide-14 is also recognized for its anti-inflammatory properties. targetmol.com It functions in part by inhibiting matrix metalloproteinases (MMPs), enzymes that are not only involved in breaking down collagen but are also linked to inflammatory processes in the skin. inci.guide Some formulations containing this peptide also include components with immunomodulatory functions that can induce chemokine production, further influencing the inflammatory response. inci.guide

Interactive Data Table: Research on Anti-Inflammatory Activities

| Compound | Activity | Findings |

|---|---|---|

| Palmitoyl hexapeptide-12 | Anti-Inflammatory | Reduces the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in keratinocytes and fibroblasts, which slows the degradation of the skin matrix. mdpi.comcreative-peptides.comnih.gov |

| Palmitoyl hexapeptide-14 | Anti-Inflammatory | Known for its anti-inflammatory properties, partly through the inhibition of matrix metalloproteinases (MMPs). inci.guidetargetmol.com |

Antiviral Activity (e.g., SARS-CoV Entry Blockade by Hexapeptide Tyr-Lys-Tyr-Arg-Tyr-Leu)

Specific hexapeptides have been investigated for their potential to inhibit viral infections. A notable example is the hexapeptide Tyr-Lys-Tyr-Arg-Tyr-Leu , which has demonstrated the ability to block the entry of SARS-coronavirus (SARS-CoV) into host cells. nih.gov

This peptide is a part of the receptor-binding domain (RBD) of the SARS-CoV spike (S) protein. nih.govgreeninstitute.ng The S protein is crucial for the virus as it mediates attachment to its functional human receptor, the angiotensin-converting enzyme 2 (ACE2). nih.gov Research has shown that the hexapeptide Tyr-Lys-Tyr-Arg-Tyr-Leu can significantly reduce the in vitro infection of cells by SARS-CoV. nih.gov Studies demonstrated that it could block the infection of Vero E6 cells by a factor of 600. nih.gov

The inhibitory action is specific to coronaviruses that use the ACE2 receptor, such as SARS-CoV and HCoV-NL63. nih.govosf.iofrontiersin.org The peptide does not interfere with the natural function of the ACE2 receptor itself but rather blocks the viral attachment site, preventing the virus from gaining entry into the cell. nih.govfrontiersin.org Its specificity was confirmed by showing it did not inhibit infections by other viruses, like the alpha virus Sindbis, which utilizes a different receptor. nih.gov

Interactive Data Table: Research on Antiviral Activity

| Compound | Activity | Findings |

|---|---|---|

| Tyr-Lys-Tyr-Arg-Tyr-Leu | Antiviral (SARS-CoV) | Blocks the entry of SARS-CoV and HCoV-NL63 into host cells by binding to the receptor-binding domain of the virus's spike protein, preventing its attachment to the human ACE2 receptor. nih.govosf.iofrontiersin.org |

Antithrombotic Studies (e.g., by hexapeptides like Troα6)

Hexapeptides have also been explored for their potential in preventing blood clots (thrombosis). Troα6 is a hexapeptide derived from trowaglerix, a protein found in the venom of the Wagler's pit viper (Tropidolaemus wagleri). ahajournals.orgahajournals.org

Troα6, with the amino acid sequence CKWMNV, functions as a potent and specific antagonist to the platelet receptor glycoprotein (B1211001) VI (GPVI). ahajournals.orgahajournals.orgresearchgate.net GPVI is the primary receptor for collagen on the surface of platelets, and its activation is a critical step in collagen-induced platelet aggregation and subsequent thrombus formation. ahajournals.org

Studies have shown that Troα6 specifically inhibits collagen-induced platelet aggregation by blocking the GPVI receptor. ahajournals.orgnih.gov In vivo animal models, including a ferric chloride-induced carotid artery injury model, demonstrated that Troα6 has a prominent inhibitory effect on thrombus formation. ahajournals.orgahajournals.org A significant finding from these studies is that Troα6 exerted its antithrombotic effect without significantly prolonging bleeding time, a common side effect of many antiplatelet drugs. ahajournals.orgresearchgate.net This suggests that targeting GPVI with peptides like Troα6 could be a promising strategy for developing safer antithrombotic therapies. ahajournals.org

Interactive Data Table: Research on Antithrombotic Activity

| Compound | Activity | Findings |

|---|---|---|

| Troα6 (CKWMNV) | Antithrombotic | A specific antagonist of the platelet receptor GPVI. ahajournals.org It inhibits collagen-induced platelet aggregation and shows significant antithrombotic effects in vivo without prolonging bleeding time. ahajournals.orgahajournals.orgresearchgate.net |

Compound PubChem CIDs

Advanced Research Methodologies and Experimental Models in Hexapeptide Science

In Vitro Cellular and Biochemical Assays

In vitro studies form the bedrock of hexapeptide research, allowing for controlled investigation of their effects at the cellular and molecular levels. These assays are crucial for initial screening, mechanism of action studies, and identifying promising candidates for further development.

Cell Proliferation and Viability Assays (e.g., MTT, WST-8)

Cell proliferation and viability assays are fundamental in determining the effect of hexapeptides on cell growth and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. ijcrar.com

In one study, the MTT method was used to evaluate the antiproliferative activities of azurin-derived hexapeptides on human colon carcinoma cells (HCT116). ijcrar.com The cells were treated with various concentrations of the hexapeptides, and cell viability was measured after 48 hours. ijcrar.com The results demonstrated that these hexapeptides could effectively suppress the growth of HCT116 cells in a concentration-dependent manner. ijcrar.com For instance, a specific azurin-derived hexapeptide, designated as peptide 4, was selected for further investigation due to its significant inhibition of cell proliferation. ijcrar.com The cytotoxicity of certain hexapeptides has also been assessed in various cell lines, including mouse and human epithelial cells, using the MTT test, which in some cases revealed a lack of cytotoxic effects. jmb.or.kr

| Cell Line | Hexapeptide Type | Assay | Key Finding |

| HCT116 (Human Colon Carcinoma) | Azurin-derived | MTT | Dose-dependent inhibition of cell proliferation. ijcrar.com |

| Hec1A, HGF, NIH-3T3 | KCM11, KCM12, KCM21, KRS22 | MTT | Lack of cytotoxic effects observed. jmb.or.kr |

Receptor Binding and Functional Assays (e.g., G-protein activation, Ca2+ mobilization, Radioligand competition binding)

Understanding how hexapeptides interact with cellular receptors is critical to defining their biological function. A variety of assays are employed to characterize these interactions.

Radioligand Competition Binding Assays are a classic method used to determine the binding affinity of a ligand for a receptor. This technique involves competing a labeled ligand (radioligand) with an unlabeled ligand (the hexapeptide of interest) for binding to the receptor. For example, the binding affinity of novel cyclic hexapeptides to the neuropeptide Y Y4 receptor (Y4R) has been extensively studied using this method. fau.denih.govnih.govacs.org In these studies, fluorescently labeled Y4R ligands derived from cyclic hexapeptides demonstrated excellent Y4R affinity, with pKi values ranging from 9.22 to 9.71. fau.denih.govnih.govacs.org Similarly, a δ-opioid antagonist, a cyclic hexapeptide, was identified to have a δ-receptor binding affinity constant of 152 nM in a rat brain membrane binding assay. acs.orgnih.gov

G-protein Activation Assays , such as the [35S]GTPγS binding assay, measure the functional consequence of receptor activation. The novel hexapeptide Ac-RYYRIR-ol was shown to stimulate [35S]GTPγS binding in rat brain membranes, indicating its ability to activate G-proteins. u-szeged.hu

Calcium (Ca2+) Mobilization Assays are used to assess the ability of a hexapeptide to trigger intracellular calcium signaling, a common downstream effect of G-protein coupled receptor (GPCR) activation. The synthetic hexapeptide WKYMVm-NH2 has been shown to induce calcium mobilization in monocytes and neutrophils. discoverx.com Similarly, studies on peptidic NPY Y4R ligands have utilized Ca2+ mobilization assays to characterize their functional activity. researchgate.netnih.gov The hexapeptide GRGDSP was found to rapidly increase intracellular Ca2+ in renal vascular smooth muscle cells. nih.gov In another study, various hexapeptide derivatives were evaluated for their agonistic activity on human NMUR1 and NMUR2 receptors using calcium mobilization assays. nih.gov

| Assay Type | Hexapeptide/System Studied | Key Finding |

| Radioligand Competition Binding | Cyclic hexapeptides for Y4R | High binding affinity (pKi 9.22-9.71). fau.denih.govnih.govacs.org |

| Radioligand Competition Binding | c[-Pro-1-Nal-d-Trp-Tyr-Thr-Phe-] for δ-opioid receptor | Binding affinity constant of 152 nM. acs.orgnih.gov |

| G-protein Activation | Ac-RYYRIR-ol | Stimulated [35S]GTPγS binding. u-szeged.hu |

| Ca2+ Mobilization | WKYMVm-NH2 | Induced Ca2+ mobilization in monocytes and neutrophils. discoverx.com |

| Ca2+ Mobilization | Hexapeptide GRGDSP | Increased intracellular Ca2+ in renal vascular smooth muscle cells. nih.gov |

| Ca2+ Mobilization | Hexapeptide derivatives for NMUR1/2 | Determined agonistic activity. nih.gov |

Spectroscopic and Imaging Techniques (e.g., Fluorescence Microscopy, Confocal Analysis, Electron Microscopy)

Visualizing the effects of hexapeptides at a subcellular level requires advanced spectroscopic and imaging techniques.

Fluorescence Microscopy is used to observe the localization and interaction of fluorescently labeled molecules. In the study of azurin-derived hexapeptides, fluorescence microscopy was used to observe morphological changes in HCT116 cells after treatment. ijcrar.com The study of the cyclic hexapeptide cWFW utilized fluorescence microscopy to confirm the cytoplasmic membrane as the primary target, observing accumulation at distinct sites. researchgate.net